![molecular formula C10H17N3O B2684385 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 1247556-35-9](/img/structure/B2684385.png)
4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxan-4-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(oxan-4-ylmethyl)piperidin-4-ol
- [4-methyl-1-(oxan-4-ylamino)cyclohexyl]methanol
- 4-Methyl-1-(oxan-4-yl)cyclohex-2-en-1-ol
Uniqueness
4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential application in drug development and therapeutic interventions.
The molecular formula of this compound is C10H17N3O with a molecular weight of approximately 195.26 g/mol. The synthesis typically involves the reaction of 4-methyl-1H-pyrazole with oxan-4-ylmethyl chloride under basic conditions, utilizing solvents such as dichloromethane or tetrahydrofuran .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Initial findings indicate that it can induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific molecular targets and mechanisms involved.
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could significantly reduce cell viability and promote apoptosis, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is thought to be mediated through interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition : Binding to enzymes critical for metabolic processes.
- Receptor Modulation : Altering receptor activity involved in inflammation and cell proliferation.
Comparative Analysis
To provide a clearer understanding of the biological profile of this compound, a comparison with similar compounds can be insightful.
Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|---|
This compound | Structure | Yes | Yes | Yes |
4-Methylpyrazole | Structure | Moderate | No | Limited |
Pyrazole Derivative X | Structure | Yes | Yes | Yes |
Properties
IUPAC Name |
4-methyl-2-(oxan-4-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-6-12-13(10(8)11)7-9-2-4-14-5-3-9/h6,9H,2-5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGZLAMTMXXTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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